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Compound of Interest

Compound Name: Peaqx

Cat. No.: B2962860 Get Quote

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: This document aims to provide a comprehensive overview of the in vivo

pharmacokinetics and bioavailability of Peaqx. However, despite extensive searches of

scientific literature and public databases, specific quantitative pharmacokinetic parameters

(such as Cmax, Tmax, AUC, and absolute bioavailability) for Peaqx (also known as NVP-

AAM077) are not publicly available. The compound is consistently described as "orally active"

and has demonstrated efficacy in animal models, which strongly suggests systemic exposure

after oral administration. This guide, therefore, focuses on the available qualitative information,

relevant experimental protocols from pharmacodynamic studies, and the compound's

mechanism of action.

Introduction to Peaqx (NVP-AAM077)
Peaqx, with the research code NVP-AAM077, is a potent and selective competitive antagonist

of the N-methyl-D-aspartate (NMDA) receptor.[1][2][3] It exhibits a notable preference for

NMDA receptors containing the GluN2A subunit over those with the GluN2B subunit.[1][2][3]

Initially reported to have a high selectivity of over 100-fold for human GluN1A/2A over

GluN1A/2B receptors, further studies have indicated a more modest, yet significant,

preference.[1][2] Due to its activity as an NMDA receptor antagonist, Peaqx has been

investigated for its potential therapeutic effects, particularly as an anticonvulsant.[1]
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While specific bioavailability percentages are not published, the description of Peaqx as "orally

available" and "orally active" in scientific literature indicates that the compound is absorbed into

the systemic circulation following oral administration and reaches its site of action in sufficient

concentrations to elicit a pharmacological response.[1][3] In vivo studies have consistently

demonstrated its efficacy after subcutaneous (s.c.), intraperitoneal (i.p.), and oral administration

in rodent models.

Experimental Protocols in Animal Models
Detailed pharmacokinetic study protocols are not available. However, protocols from in vivo

pharmacodynamic studies provide valuable insights into the methodologies used for

administering Peaqx and observing its effects.

Anticonvulsant Activity Assessment in Mice
The following protocol is based on the methods used to evaluate the anticonvulsant properties

of Peaqx.

Animal Model: Male albino mice.

Compound Preparation: Peaqx is suspended in an aqueous solution of 0.5% carboxymethyl

cellulose (CMC).

Administration:

Oral (p.o.): The compound is administered via oral gavage.

Intraperitoneal (i.p.): The compound is injected into the peritoneal cavity.

Efficacy Testing: The protective effect of Peaqx is measured against seizures induced by

maximal electroshock (MES).

Endpoint: The dose of Peaqx that protects 50% of the animals from seizures (ED50) is

determined. In the initial report, Peaqx displayed an ED50 of 23 mg/kg in the MES test.

Below is a conceptual workflow for such an in vivo experiment.
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Conceptual Workflow for In Vivo Efficacy Testing
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Mechanism of Action of Peaqx at the NMDA Receptor

Postsynaptic Neuron

Glutamate

NMDA Receptor
(GluN2A Subunit)

Binds to

Peaqx (NVP-AAM077)

Competitively Blocks

Ion Channel

Activates

Ca²+ Influx

Allows

Neuronal Excitation

Leads to

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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